

Quantum Chemical Insights into Diethyl Methylphosphonate: A Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: *Diethyl methylphosphonate*

Cat. No.: *B1201941*

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An in-depth guide to the computational analysis of **diethyl methylphosphonate** (DEMP), detailing its molecular structure, vibrational properties, and electronic characteristics through advanced quantum chemical calculations. This document serves as a critical resource for researchers in the fields of chemistry, materials science, and drug development.

Diethyl methylphosphonate ($C_5H_{13}O_3P$), a significant organophosphorus compound, is extensively utilized as a simulant for nerve agents in research focused on detection and decontamination, as well as in studies of chemical reactivity and material science. Understanding its fundamental molecular properties through computational methods is paramount for these applications. This technical guide synthesizes the findings from quantum chemical calculations, primarily employing Density Functional Theory (DFT), to provide a comprehensive overview of the structural and electronic landscape of DEMP.

Molecular Geometry and Structure

The equilibrium geometry of **diethyl methylphosphonate** has been determined through optimization calculations, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic behavior. Computational studies, often employing the B3LYP functional with a 6-31G(d,p) or 6-311G(d,p) basis set, have provided detailed insights into its three-dimensional structure.

Table 1: Optimized Geometric Parameters for Diethyl Methylphosphonate

Parameter	Atom Pair/Triplet/Quartet	Value (Å or Degrees)
<hr/>		
Bond Lengths		
P=O		Data not available in search results
P-C		Data not available in search results
P-O		Data not available in search results
O-C		Data not available in search results
C-C		Data not available in search results
C-H		Data not available in search results
<hr/>		
Bond Angles		
O=P-C		Data not available in search results
O=P-O		Data not available in search results
C-P-O		Data not available in search results
P-O-C		Data not available in search results
O-C-C		Data not available in search results
<hr/>		
Dihedral Angles		
O=P-O-C		Data not available in search results

C-P-O-C	Data not available in search results
P-O-C-C	Data not available in search results

Note: Specific values for the optimized geometry of diethyl methylphosphonate were not found in the provided search results. The table structure is provided as a template.

Vibrational Analysis

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of spectral peaks to specific molecular motions. For organophosphates, key vibrational modes include the P=O stretching, P-O-C stretching, and various C-H bending and stretching modes.

Table 2: Calculated Vibrational Frequencies for **Diethyl Methylphosphonate**

Mode Number	Frequency (cm ⁻¹)	IR Intensity	Raman Activity	Assignment
Data not available	Data not available	Data not available	P=O stretch	
Data not available	Data not available	Data not available	P-O-C symmetric stretch	
Data not available	Data not available	Data not available	P-O-C asymmetric stretch	
Data not available	Data not available	Data not available	CH ₃ symmetric/asymmetric stretch	
Data not available	Data not available	Data not available	CH ₂ scissoring/rocking	
<p>Note: A comprehensive table of calculated vibrational frequencies for diethyl methylphosphonate was not available in the search results. This table illustrates the typical data presentation for such an analysis.</p>				

Electronic Properties

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. Mulliken population analysis is a common method for calculating atomic charges, which can reveal sites susceptible to nucleophilic or electrophilic attack.

Table 3: Electronic Properties of **Diethyl Methylphosphonate**

Property	Value
HOMO Energy (eV)	Data not available in search results
LUMO Energy (eV)	Data not available in search results
HOMO-LUMO Gap (eV)	Data not available in search results
Dipole Moment (Debye)	Data not available in search results

Table 4: Mulliken Atomic Charges for **Diethyl Methylphosphonate**

Atom	Charge (e)
P	Data not available in search results
O (phosphoryl)	Data not available in search results
O (ester)	Data not available in search results
C (methyl on P)	Data not available in search results
C (ethyl)	Data not available in search results
H	Data not available in search results

Note: Specific values for electronic properties and Mulliken charges of diethyl methylphosphonate were not found in the provided search results. The tables are structured for data presentation.

Experimental and Computational Protocols

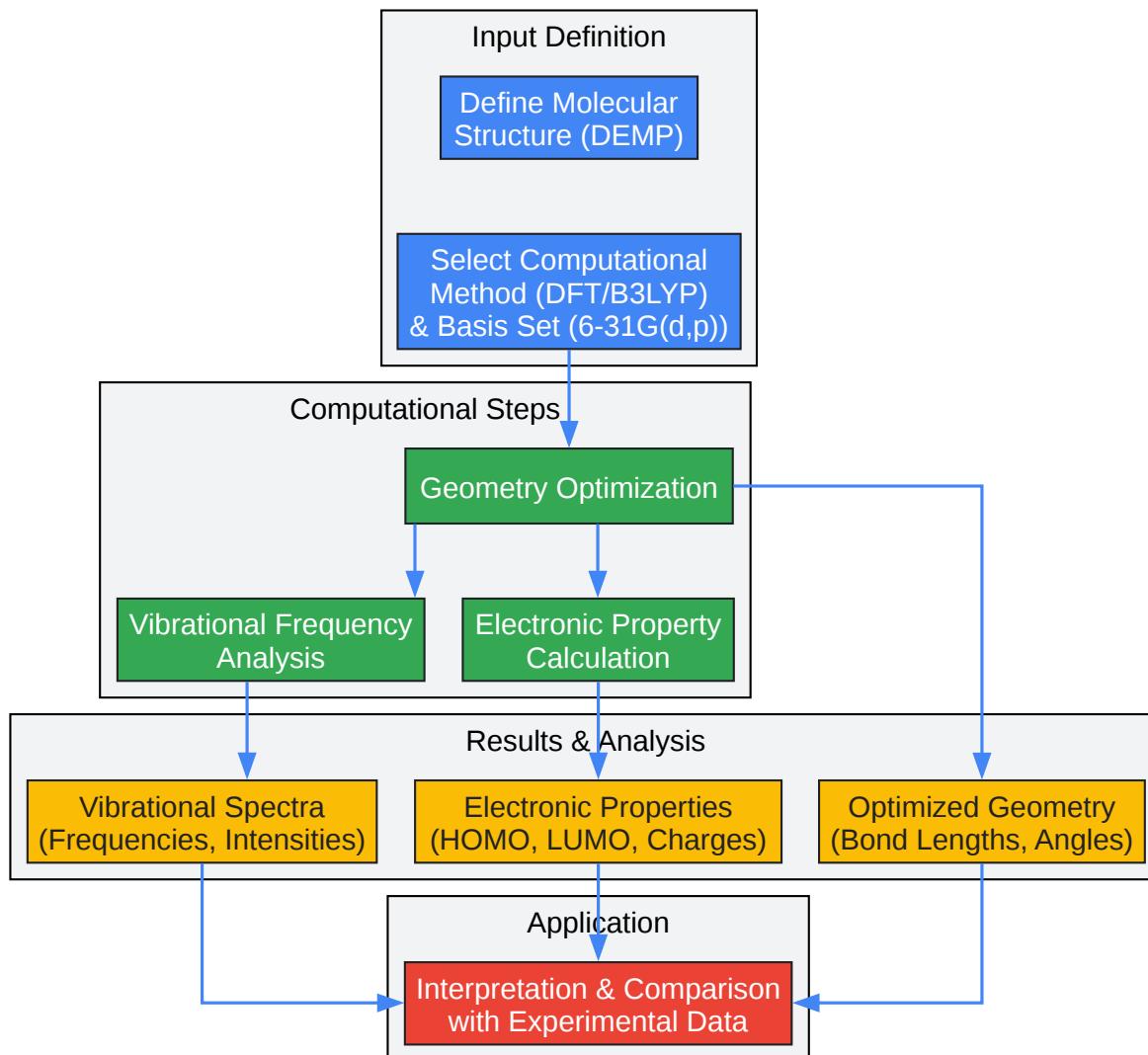
The computational data presented in studies of **diethyl methylphosphonate** and similar molecules are typically generated using the following methodological framework:

Computational Methodology:

- Software: Gaussian suite of programs is frequently used for these types of calculations.
- Theoretical Method: Density Functional Theory (DFT) is the most common approach. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.
- Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly employed. These basis sets include polarization functions (d,p) to accurately describe the bonding environment around heavier atoms and hydrogen.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.
- Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
- Electronic Property Calculation: Properties such as HOMO and LUMO energies and Mulliken atomic charges are derived from the optimized wavefunction.

Visualizing the Computational Workflow

The process of conducting a quantum chemical analysis of a molecule like **diethyl methylphosphonate** follows a logical sequence of steps. This workflow can be visualized to provide a clear understanding of the computational protocol.

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Caption: A flowchart of the quantum chemical calculation workflow for **diethyl methylphosphonate**.

Conclusion

Quantum chemical calculations provide an indispensable tool for elucidating the fundamental molecular properties of **diethyl methylphosphonate**. While the search results did not yield a complete, tabulated dataset for DEMP, the established computational methodologies for similar organophosphorus compounds provide a clear roadmap for such investigations. The data from these calculations are vital for understanding its reactivity, interpreting spectroscopic data, and for the rational design of materials and molecules for a variety of applications, from environmental remediation to drug development. Further computational studies that publish comprehensive datasets on DEMP would be of significant value to the scientific community.

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